molecular formula C11H7Cl2NO2 B1361214 6,8-Dichloro-2-methylquinoline-4-carboxylic acid CAS No. 67059-22-7

6,8-Dichloro-2-methylquinoline-4-carboxylic acid

Cat. No.: B1361214
CAS No.: 67059-22-7
M. Wt: 256.08 g/mol
InChI Key: NHWSMEWGHBKRLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dichloro-2-methylquinoline-4-carboxylic acid is a quinoline derivative, a class of compounds known for their diverse applications in medicinal and industrial chemistry. The quinoline ring system is a nitrogen-containing heterocycle that forms the backbone of many significant compounds, including antimalarial drugs, anti-inflammatory agents, and organic light-emitting diodes (OLEDs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-2-methylquinoline-4-carboxylic acid typically involves the reaction of 2-methylquinoline with chlorinating agents to introduce chlorine atoms at the 6 and 8 positions. This can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions .

Industrial Production Methods

Industrial production methods for quinoline derivatives often employ large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of microwave irradiation and ionic liquid media has been explored to enhance reaction efficiency and reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds .

Scientific Research Applications

6,8-Dichloro-2-methylquinoline-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Dichloro-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dichloro-2-methylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 6 and 8 positions, along with a carboxylic acid group at the 4 position, makes it a versatile compound for various applications in medicinal and industrial chemistry .

Properties

IUPAC Name

6,8-dichloro-2-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2/c1-5-2-8(11(15)16)7-3-6(12)4-9(13)10(7)14-5/h2-4H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWSMEWGHBKRLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=C(C2=N1)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50347356
Record name 6,8-dichloro-2-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67059-22-7
Record name 6,8-dichloro-2-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-Dichloro-2-methylquinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6,8-Dichloro-2-methylquinoline-4-carboxylic acid
Reactant of Route 3
6,8-Dichloro-2-methylquinoline-4-carboxylic acid
Reactant of Route 4
6,8-Dichloro-2-methylquinoline-4-carboxylic acid
Reactant of Route 5
6,8-Dichloro-2-methylquinoline-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6,8-Dichloro-2-methylquinoline-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.